Hex-3-enyl benzoate
Overview
Description
Hex-3-enyl benzoate, also known as (Z)-Hex-3-enyl benzoate or 3-Hexenyl benzoate, is a chemical compound with the molecular formula C13H16O2 . It has an average mass of 204.265 Da and a monoisotopic mass of 204.115036 Da . It is classified as an ester .
Molecular Structure Analysis
The molecular structure of Hex-3-enyl benzoate consists of a benzene ring (from the benzoate part) attached to a hex-3-enyl chain (from the Hex-3-enyl part) via an ester linkage .Physical And Chemical Properties Analysis
Hex-3-enyl benzoate has a molecular weight of 204.2649 . More detailed physical and chemical properties such as melting point, boiling point, solubility, etc., were not found in the sources I accessed.Scientific Research Applications
Synthesis and Chemical Reactions
Hex-3-enyl benzoate, or similar compounds, have been studied in various chemical synthesis and reaction processes. For instance, the one-step and non-catalytic intramolecular redox reactions of conjugated dienals in subcritical water produce non-conjugated Z-enoic acids like (Z)-hex-3-enoic acid, which can be further transformed into other chemical entities (Chen et al., 2012). Also, the 1,4-cis-hydrogenation of butyl sorbate in supercritical carbon dioxide leads to the formation of butyl Z-hex-3-enoate (Vasil’ev et al., 2018).
Nanophase Segregation in Liquid Crystals
Research in the field of liquid crystals has explored the role of nonpolar solvents like n-hexadecane (HEX) in altering the phase transition temperatures and textures of certain smectic liquid crystals. This indicates potential applications in the modification and tuning of liquid crystal properties (Huang et al., 2002).
Photochromic Properties
Certain compounds structurally similar to hex-3-enyl benzoate, such as 1,3-diazabicyclo[3.1.0]hex-3-enes with substituted quinoline and benzo[h]quinoline rings, have been synthesized and found to exhibit unique photochromic properties in the solid state (Mahmoodi et al., 2011).
Safety And Hazards
Hex-3-enyl benzoate may cause skin and eye irritation, and may also cause respiratory irritation . It is recommended to avoid breathing its dust, fume, gas, mist, vapors, or spray. After handling, one should wash thoroughly. It should be used only outdoors or in a well-ventilated area, and protective gloves, eye protection, and face protection should be worn .
properties
IUPAC Name |
[(E)-hex-3-enyl] benzoate | |
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H16O2/c1-2-3-4-8-11-15-13(14)12-9-6-5-7-10-12/h3-7,9-10H,2,8,11H2,1H3/b4-3+ | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
BCOXBEHFBZOJJZ-ONEGZZNKSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC=CCCOC(=O)C1=CC=CC=C1 | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC/C=C/CCOC(=O)C1=CC=CC=C1 | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H16O2 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60273930 | |
Record name | (3E)-Hex-3-en-1-yl benzoate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID60273930 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
204.26 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
Hex-3-enyl benzoate | |
CAS RN |
72200-74-9, 75019-52-2 | |
Record name | Hex-3-enyl benzoate | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0072200749 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | 3-Hexenyl benzoate,(E) | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0075019522 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | (3E)-Hex-3-en-1-yl benzoate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID60273930 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | Hex-3-enyl benzoate | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.069.483 | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
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